![molecular formula C20H24ClN3O2 B244608 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in neurological disorders.
Mechanism of Action
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting this pathway, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to protect neurons from cell death and promote neuronal survival. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of JNK signaling, the promotion of neuronal survival, and anti-inflammatory effects. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have antioxidant effects and to modulate the activity of other signaling pathways, such as the Akt pathway.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for the JNK signaling pathway, its ability to cross the blood-brain barrier, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, including further studies on its potential therapeutic effects in neurological disorders, the development of more potent and specific inhibitors of the JNK signaling pathway, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, there is a need for further research to fully understand the mechanisms of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide and its potential side effects.
Synthesis Methods
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide can be synthesized through several methods, including the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base, or through the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-ethylpiperazin-1-yl)phenylamine in the presence of a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied extensively for its potential therapeutic effects in neurological disorders, particularly in Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
properties
Molecular Formula |
C20H24ClN3O2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)19-9-6-16(14-18(19)21)22-20(25)15-4-7-17(26-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI Key |
BAQPYTMHDYMJTL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
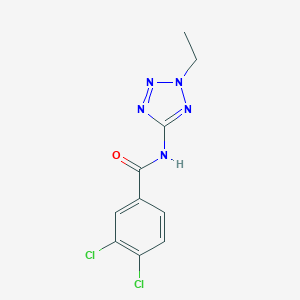
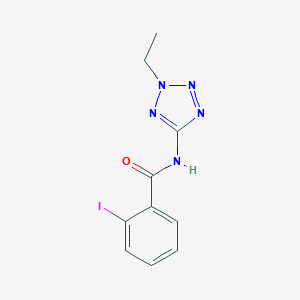

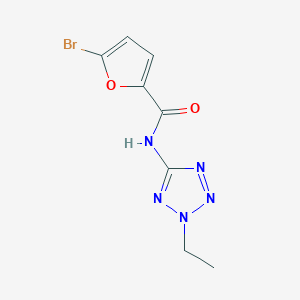
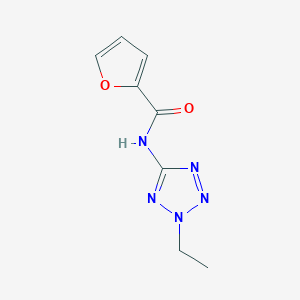
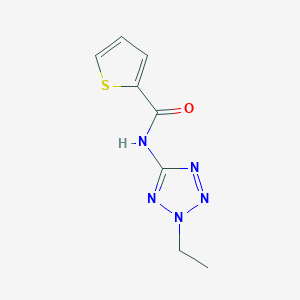

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)